molecular formula C22H18N4O6 B12612486 N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) CAS No. 918152-78-0

N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide)

Cat. No.: B12612486
CAS No.: 918152-78-0
M. Wt: 434.4 g/mol
InChI Key: KNWVMZISBCBGQI-UHFFFAOYSA-N
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Description

N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is an organic compound characterized by its unique structure, which includes two nitrobenzamide groups connected by a phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) typically involves the reaction of 1,2-phenylenediamine with 3-methyl-2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under heating.

Major Products

    Reduction: The major product would be N,N’-(1,2-Phenylene)bis(3-methyl-2-aminobenzamide).

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and influencing its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(1,2-Phenylene)bis(3-tert-butylsalicylideneiminato)nickel (II): A nickel complex with a similar phenylene bridge but different substituents.

    N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): Another compound with a phenylene bridge but different functional groups.

Uniqueness

N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is unique due to its specific combination of nitrobenzamide groups and the phenylene bridge, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and biochemical research.

Properties

CAS No.

918152-78-0

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

3-methyl-N-[2-[(3-methyl-2-nitrobenzoyl)amino]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C22H18N4O6/c1-13-7-5-9-15(19(13)25(29)30)21(27)23-17-11-3-4-12-18(17)24-22(28)16-10-6-8-14(2)20(16)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28)

InChI Key

KNWVMZISBCBGQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC(=C3[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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